10-オキソオクタデカン酸

概要

説明

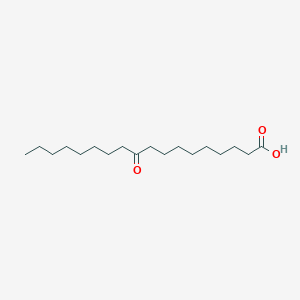

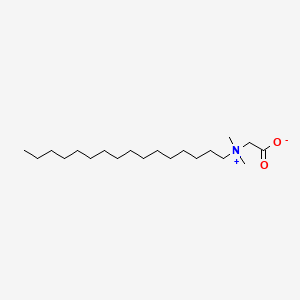

10-Keto stearic acid, also known as 10-keto stearate or ahpba deriv. 43, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 10-Keto stearic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 10-Keto stearic acid has been primarily detected in urine. Within the cell, 10-keto stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 10-keto stearic acid can be found in milk and milk products. This makes 10-keto stearic acid a potential biomarker for the consumption of this food product.

科学的研究の応用

エネルギー代謝促進

10-オキソオクタデカン酸は、腸内乳酸菌によって生成されるリノール酸代謝産物であり、エネルギー代謝を促進することが報告されています . これは、Transient Receptor Potential Vanilloid 1 (TRPV1) の活性化を通じて達成され、マウスのエネルギー消費量の増加につながります . これは、食事性肥満に対する保護効果をもたらす可能性があります .

抗肥満効果

10-オキソオクタデカン酸の摂取は、肥満関連の代謝障害を改善することが示されています . この効果は、TRPV1活性化による白色脂肪組織の褐色化に起因しています .

褐色脂肪細胞機能のアップレギュレーション

10-オキソオクタデカン酸は、白色脂肪組織における脱共役タンパク質1(UCP1)を含む、褐色脂肪細胞機能関連遺伝子のアップレギュレーションが見られることが報告されています . この効果は、βアドレナリン受容体遮断剤の存在下では減弱しました .

ジカルボン酸の生産

10-オキソオクタデカン酸は、ジカルボン酸の生産に使用できます . たとえば、6,10-ナイロンの原料であるセバシン酸(デカン二酸)は、ラッカーゼ触媒酵素プロセスにより、10-オキソオクタデカン酸から35%(モル/モル)の転換率で製造されました . この方法は、バイオマス由来の脂肪酸からジカルボン酸を生産するための有望な方法と考えられています .

抗炎症効果

10-オキソオクタデカン酸は、樹状細胞におけるLPS誘導成熟のダウンレギュレーションおよびTNF-α誘導腸の阻害を通じて抗炎症効果を発揮します .

再生可能バイオ燃料と化学品の生産

地球温暖化と石油埋蔵量の枯渇のため、再生可能なバイオ燃料と化学品の生産の確立が望まれています . 10-オキソオクタデカン酸は、炭素中立な物質であるため、この取り組みに貢献できます .

作用機序

Target of Action

10-Oxooctadecanoic acid, also known as 10-Ketostearic acid , is a long-chain fatty acid The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

For instance, they can modulate the activity of enzymes involved in lipid metabolism, influence signal transduction pathways, and affect the expression of genes involved in various cellular processes .

Action Environment

The action, efficacy, and stability of 10-Oxooctadecanoic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which it’s present can all affect its action .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

10-Oxooctadecanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including acyl-CoA oxidase and acyl-CoA dehydrogenase, which are involved in the β-oxidation pathway. These enzymes catalyze the oxidation of 10-Oxooctadecanoic acid, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, 10-Oxooctadecanoic acid can be a substrate for lipoxygenases, which convert it into hydroperoxy derivatives that participate in signaling pathways .

Cellular Effects

10-Oxooctadecanoic acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased calcium influx and subsequent activation of downstream signaling pathways . This activation can enhance energy metabolism and promote the browning of white adipose tissue, which is associated with increased thermogenesis and energy expenditure. Furthermore, 10-Oxooctadecanoic acid can modulate the expression of genes involved in lipid metabolism and inflammation .

Molecular Mechanism

At the molecular level, 10-Oxooctadecanoic acid exerts its effects through several mechanisms. It binds to and activates TRPV1 channels, which are involved in calcium signaling. The increased calcium influx triggers various downstream effects, including the activation of protein kinase C and the modulation of gene expression . Additionally, 10-Oxooctadecanoic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, leading to reduced fatty acid synthesis and increased fatty acid oxidation . These molecular interactions contribute to the compound’s overall effects on cellular metabolism and energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Oxooctadecanoic acid can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . In in vitro studies, 10-Oxooctadecanoic acid has been shown to exert acute effects on cellular metabolism, including increased energy expenditure and enhanced lipid oxidation . Long-term studies in animal models have demonstrated that chronic administration of 10-Oxooctadecanoic acid can lead to sustained improvements in metabolic health, including reduced adiposity and improved insulin sensitivity .

Dosage Effects in Animal Models

The effects of 10-Oxooctadecanoic acid in animal models are dose-dependent. At low doses, the compound can enhance energy metabolism and promote weight loss without causing adverse effects . At higher doses, 10-Oxooctadecanoic acid may induce toxicity, including liver damage and oxidative stress . It is important to determine the optimal dosage that maximizes the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

10-Oxooctadecanoic acid is involved in several metabolic pathways, including β-oxidation and lipoxygenase pathways. In the β-oxidation pathway, it is oxidized by acyl-CoA oxidase and acyl-CoA dehydrogenase to produce acetyl-CoA . In the lipoxygenase pathway, 10-Oxooctadecanoic acid is converted into hydroperoxy derivatives that participate in signaling pathways . These metabolic pathways highlight the compound’s role in energy production and cellular signaling.

Transport and Distribution

Within cells, 10-Oxooctadecanoic acid is transported and distributed by various transporters and binding proteins. It can be taken up by cells through fatty acid transport proteins and incorporated into cellular membranes . Once inside the cell, 10-Oxooctadecanoic acid can be transported to different cellular compartments, including mitochondria and peroxisomes, where it undergoes further metabolism . The distribution of 10-Oxooctadecanoic acid within cells is crucial for its biological activity and effects on cellular function.

Subcellular Localization

10-Oxooctadecanoic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In mitochondria, 10-Oxooctadecanoic acid is involved in β-oxidation, while in peroxisomes, it participates in lipid metabolism and signaling . The subcellular localization of 10-Oxooctadecanoic acid is essential for its role in cellular metabolism and energy homeostasis.

特性

IUPAC Name |

10-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKROBBCCGUUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194416 | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4158-12-7 | |

| Record name | 10-Ketostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One](/img/structure/B1215949.png)